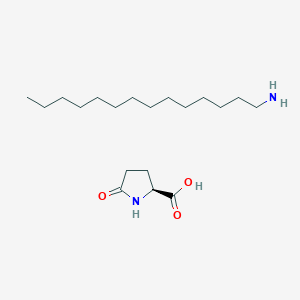
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is a compound formed by the combination of two distinct chemical entities: (2S)-5-oxopyrrolidine-2-carboxylic acid and tetradecan-1-amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine typically involves the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with tetradecan-1-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It may act as an inhibitor or activator of specific enzymes, thereby influencing various biological processes.
Medicine
In medicine, (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine is investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with specific molecular targets.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine include:
- (2S)-5-oxopyrrolidine-2-carboxylic acid; undec-10-enoic acid
- 2-chloroacetic acid; tetradecan-1-amine
- Oxalic acid; tetradecan-1-amine
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid; tetradecan-1-amine apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This combination allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
645388-71-2 |
|---|---|
Formule moléculaire |
C19H38N2O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-4-2-1-3(6-4)5(8)9/h2-15H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
GJZYPTQKPKNZAG-HVDRVSQOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
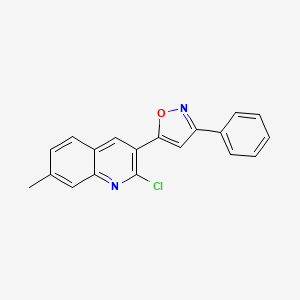
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
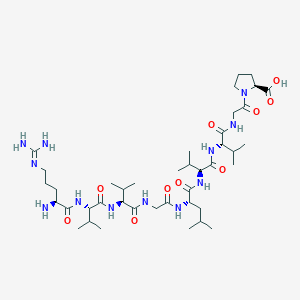
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


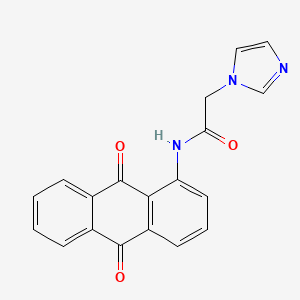
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
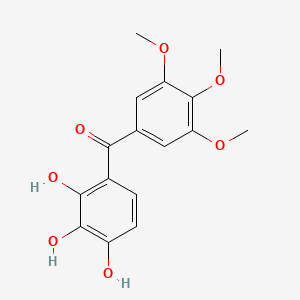
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
